molecular formula C16H12ClFN2O4S B5203105 4-chloro-3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(4-fluorophenyl)benzamide

4-chloro-3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(4-fluorophenyl)benzamide

Cat. No. B5203105
M. Wt: 382.8 g/mol
InChI Key: UNDDCBIJXONYIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(4-fluorophenyl)benzamide is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields. This compound is also known as CFTR corrector and has been studied for its ability to correct the function of the cystic fibrosis transmembrane conductance regulator (CFTR) protein.

Mechanism of Action

The exact mechanism of action of CFTR correctors such as 4-chloro-3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(4-fluorophenyl)benzamide is not fully understood. However, these compounds are thought to bind to the mutant CFTR protein and stabilize its structure, thereby promoting its proper folding and trafficking to the cell membrane. This leads to an increase in chloride ion transport across the membrane, which can improve the function of affected organs in CF patients.
Biochemical and physiological effects:
Studies have shown that CFTR correctors such as 4-chloro-3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(4-fluorophenyl)benzamide can improve the function of mutant CFTR proteins in vitro and in vivo. These compounds have been shown to increase the levels of functional CFTR protein at the cell membrane, leading to an increase in chloride ion transport. This can improve the function of affected organs in CF patients, potentially leading to improved lung function and decreased risk of lung infections.

Advantages and Limitations for Lab Experiments

One advantage of using CFTR correctors such as 4-chloro-3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(4-fluorophenyl)benzamide in lab experiments is their ability to specifically target mutant CFTR proteins, without affecting normal CFTR proteins. This can allow for more accurate and specific testing of the effects of these compounds on CFTR function. However, one limitation of using these compounds is their potential toxicity and off-target effects, which can affect the interpretation of experimental results.

Future Directions

There are several potential future directions for research on CFTR correctors such as 4-chloro-3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(4-fluorophenyl)benzamide. One direction is the development of more potent and specific CFTR correctors, which can improve the function of mutant CFTR proteins with greater efficacy and fewer off-target effects. Another direction is the investigation of the long-term effects of CFTR correctors on CF patients, including their potential to slow or halt the progression of CF-related lung disease. Additionally, research on the use of CFTR correctors in combination with other CF therapies, such as CFTR potentiators and anti-inflammatory agents, may provide new treatment options for CF patients.

Synthesis Methods

The synthesis of 4-chloro-3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(4-fluorophenyl)benzamide involves multiple steps, including the reaction of 4-chloro-3-nitrobenzoic acid with thionyl chloride to form 4-chloro-3-chlorosulfonylbenzoic acid. This intermediate is then reacted with 4-fluoroaniline to form 4-chloro-3-(4-fluorophenylsulfonamido)benzoic acid, which is subsequently converted to the final product through a series of reactions.

Scientific Research Applications

The CFTR protein is responsible for regulating the transport of chloride ions across cell membranes, and mutations in this protein can lead to the development of cystic fibrosis (CF). CF is a genetic disorder that affects multiple organs, including the lungs, pancreas, and liver. CFTR correctors such as 4-chloro-3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(4-fluorophenyl)benzamide have been studied for their ability to restore the function of mutant CFTR proteins, thereby potentially providing a treatment option for CF patients.

properties

IUPAC Name

4-chloro-N-(4-fluorophenyl)-3-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClFN2O4S/c17-13-6-1-10(16(22)19-12-4-2-11(18)3-5-12)9-14(13)20-15(21)7-8-25(20,23)24/h1-6,9H,7-8H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNDDCBIJXONYIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)N(C1=O)C2=C(C=CC(=C2)C(=O)NC3=CC=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClFN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-(4-fluorophenyl)-3-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.